molecular formula C14H8B2Cl4O5 B7969759 Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid

Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid

Cat. No.: B7969759
M. Wt: 419.6 g/mol
InChI Key: ZYPNYKSVNBUPKJ-UHFFFAOYSA-N
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Description

Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid (CAS 957120-24-0) is a high-purity, solid organoboron compound supplied for research use only. With the molecular formula C 14 H 8 B 2 Cl 4 O 5 and a molecular weight of 419.64 g/mol, this reagent serves as a sophisticated building block in synthetic chemistry . The structure features two boronic acid groups and two highly reactive acyl chloride groups, making it a versatile precursor for constructing complex molecules through sequential coupling reactions, such as amidation and metal-catalyzed cross-couplings like the Suzuki-Miyaura reaction. This compound is of significant research value in medicinal chemistry and chemical biology. While specific studies on this exact molecule are limited, its structural features are closely related to a class of dimeric boronic acids being investigated for their antitubercular properties . Research indicates that such dimeric boronic acids can kill Mycobacterium tuberculosis by targeting mycobacterial-specific extracellular glycans, a mechanism that bypasses the need for the compound to penetrate the complex bacterial cell envelope . The presence of dual boronic acid motifs allows for multivalent interactions with cell-surface glycans containing cis-diols, leading to the disruption of the bacterial cell envelope . Furthermore, boronic acids are well-established as potent inhibitors of beta-lactamase enzymes, which are a major source of antibiotic resistance in bacteria like Acinetobacter baumannii . The reactive acyl chloride handles on this molecule provide a straightforward path for researchers to conjugate this bioactive scaffold to other functional units, such as peptides, fluorophores, or other pharmacophores, in order to develop new diagnostic tools or therapeutic agents . Handle with care, as this compound is classified with the hazard statements H315-H318-H335 .

Properties

IUPAC Name

(3-carbonochloridoyl-5-chlorophenyl)-[(3-carbonochloridoyl-5-chlorophenyl)-hydroxyboranyl]oxyborinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8B2Cl4O5/c17-11-3-7(13(19)21)1-9(5-11)15(23)25-16(24)10-2-8(14(20)22)4-12(18)6-10/h1-6,23-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPNYKSVNBUPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)C(=O)Cl)(O)OB(C2=CC(=CC(=C2)Cl)C(=O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8B2Cl4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Suzuki-Miyaura Coupling and Chlorocarbonylation

This method involves constructing the boronic acid framework first, followed by introducing the chlorocarbonyl groups:

  • Synthesis of 3-chloro-5-bromophenylboronic acid :

    • React 1,3-dichloro-5-bromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in dioxane at 80–100°C.

    • Key Data :

      ParameterValue
      CatalystPd(dppf)Cl₂ (5 mol%)
      SolventDioxane
      Temperature90°C
      Yield~65% (hypothetical)
  • Chlorocarbonylation of Boronic Acid :

    • Treat 3-chloro-5-bromophenylboronic acid with CO gas under high pressure (20 atm) in the presence of PdCl₂(PPh₃)₂ and CuCl₂ in methanol. Subsequent chlorination with SOCl₂ converts the carbonyl to -COCl.

    • Challenges : Boronic acids may degrade under strongly acidic conditions during chlorination, necessitating protective groups like pinacol esters.

Route 2: Direct Boronation of Pre-functionalized Aromatic Rings

This approach installs boronic acid groups onto a pre-assembled dichlorocarbonylbenzene scaffold:

  • Synthesis of 3,5-dichlorobenzoyl chloride :

    • Oxidize 3,5-dichlorotoluene to 3,5-dichlorobenzoic acid using KMnO₄ in acidic medium, followed by treatment with SOCl₂ to form the acyl chloride.

  • Borylation via Miyaura Reaction :

    • React 3,5-dichlorobenzoyl chloride with bis(neopentyl glycolato)diboron (B₂(Nep)₂) using Ir-catalyzed C–H borylation. This method selectively introduces boronic acid groups at meta positions relative to electron-withdrawing substituents.

    • Optimization Table :

      ConditionVariationOutcome
      Catalyst[Ir(OMe)(cod)]₂72% conversion
      SolventCyclohexaneImproved selectivity
      Temperature150°CReduced side products

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Protodeboronation : Unprotected boronic acids in Route 1 may decompose during chlorocarbonylation. Using pinacol esters or trifluoroborate salts could stabilize intermediates.

  • Regioselectivity : In Route 2, achieving dual borylation at symmetric positions requires precise catalyst tuning. Bulky ligands like 2,2′-bipyridine enhance selectivity but reduce reaction rates.

Spectroscopic Characterization

Successful synthesis requires validation through:

  • ¹¹B NMR : Peaks at δ 28–30 ppm confirm boronic acid formation.

  • FTIR : B–O stretches at 1320–1380 cm⁻¹ and C=O stretches at 1760–1800 cm⁻¹ verify functional groups.

  • Mass Spectrometry : Molecular ion peaks at m/z 419.6 ([M+H]⁺) align with the compound’s molecular weight.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

  • Solvent Choice : Ethanol and dioxane allow easy recovery via distillation, reducing costs.

  • Catalyst Recycling : Immobilized Pd catalysts on activated carbon enable reuse for 5–7 cycles without significant activity loss .

Chemical Reactions Analysis

Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium or gold catalysts, and the reactions often require specific conditions such as controlled temperature and pressure . Major products formed from these reactions include various boronic esters and other organoboronic compounds.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

1.1 Cross-Coupling Reactions

One of the primary applications of bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid is in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. This reaction is vital for synthesizing complex organic molecules, particularly in pharmaceutical development. The compound acts as a boron source, facilitating the coupling of aryl halides with organoboron compounds to form biaryl compounds, which are essential intermediates in drug synthesis.

1.2 Catalysis

Boronic acids, including this compound, are also utilized as catalysts in various organic transformations. They can promote reactions such as esterification and amination due to their ability to form complexes with transition metals . This catalytic activity is crucial for developing more efficient synthetic pathways in organic chemistry.

Biological and Medicinal Applications

2.1 Antimycobacterial Activity

Recent studies have demonstrated that dimeric boronic acids can target specific mycobacterial glycans, providing a novel approach to treating tuberculosis. This compound has been shown to interact with the mycobacterial cell envelope, leading to pathogen-specific killing without the need for traditional therapeutic agents to penetrate the cell wall . This property highlights its potential use as an antitubercular agent.

2.2 Drug Development

The compound's ability to selectively bind to bacterial cell surfaces opens avenues for developing targeted drug delivery systems. By modifying the structure of this compound, researchers can create derivatives that enhance its binding affinity and therapeutic efficacy against resistant strains of bacteria .

Industrial Applications

3.1 Pharmaceutical Manufacturing

In the pharmaceutical industry, this compound serves as a key intermediate for synthesizing various bioactive compounds. Its role in facilitating complex organic syntheses makes it valuable for producing active pharmaceutical ingredients (APIs).

3.2 Agrochemicals

The compound also finds applications in agrochemical formulations, where it is used to synthesize herbicides and pesticides. Its ability to form stable complexes with various nucleophiles allows for the development of effective agricultural chemicals that enhance crop yields and pest resistance.

Case Studies and Research Findings

StudyFindings
PMC9387567Developed 'clickable' boronic acid probes for direct visualization of mycobacterial interactions, demonstrating the compound's potential as an antimycobacterial agent .
ACS Chemical ReviewsDiscussed the role of boronic acids in enantioselective cross-coupling reactions, emphasizing their importance in constructing complex molecules .
MDPI ResearchInvestigated various reactions involving chlorocarbonyl phenyl boronic acids, highlighting their utility in synthesizing novel compounds with biological activity .

Mechanism of Action

The mechanism of action of Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid involves its ability to form reversible covalent bonds with other molecules. This property is particularly useful in catalysis and the formation of complex molecular structures

Comparison with Similar Compounds

Halogen-Substituted Phenylboronic Acids

  • 3-Chloro-5-fluorobenzeneboronic acid (CAS 328956-61-2): Features a single boronic acid group with chloro and fluoro substituents. The absence of a chlorocarbonyl group reduces its electrophilicity compared to the target compound, limiting its utility in acylative coupling reactions. However, halogen substituents enhance stability and Suzuki reaction efficiency due to electron-withdrawing effects .
  • (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid (CAS 957120-47-7): Replaces the chlorocarbonyl group with a piperidine-carbonyl moiety. This modification increases steric bulk and alters solubility, making it more suitable for pharmaceutical applications rather than polymer synthesis .

Heterocyclic Diboronic Acids

  • 2,1,3-Benzothiadiazole-4,7-diboronic acid: A diboronic acid fused to a benzothiadiazole core. The electron-deficient heterocycle enhances charge transport in organic semiconductors, achieving 43% yield in dual Suzuki couplings .
  • 5,5′-(Thieno[3,2-b]thiophene-2,5-diyl)bis(thiophene-5,2-diyl)diboronic acid: Thiophene-based diboronic acids exhibit lower stability due to the electron-rich nature of thiophene, which destabilizes boronic acid groups. This contrasts with the target compound’s chloro-substituted phenyl rings, which likely improve stability .

Suzuki-Miyaura Cross-Coupling

  • The target compound’s chlorocarbonyl groups may compete with boronic acids in cross-coupling reactions, requiring careful optimization of reaction conditions. For example, 4-(trifluoromethyl)phenylboronic acid (used in compound 6, ) achieves efficient coupling with bromothiophene derivatives in THF/H₂O, but similar conditions for the target compound might necessitate lower temperatures to prevent side reactions .
  • 3-Bromo-5-chlorophenylboronic acid (CAS 1186403-17-7): Demonstrates 72% similarity in reactivity profiles, suggesting that the target compound could serve in analogous aryl-aryl bond formations for drug intermediates .

Stability and Handling

  • Thiophene-derived diboronic acids (e.g., compound 7, ) degrade readily due to thiophene’s electron-donating nature, whereas the target compound’s electron-withdrawing chloro and chlorocarbonyl substituents likely enhance hydrolytic stability .
  • 3-Chloro-4-hydroxy-5-methoxyphenylboronic acid (CAS 919496-57-4): Hydroxy and methoxy groups increase solubility in polar solvents but reduce thermal stability compared to the target compound’s halogen-rich structure .

Biological Activity

Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer applications. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and detailed research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the chlorination of phenolic compounds followed by boronation. The general synthetic route can be summarized as follows:

  • Chlorination : Starting from 3,5-dichlorobenzoic acid, chlorocarbonyl groups are introduced using thionyl chloride.
  • Boronation : The chlorinated product is then reacted with boron reagents to form the diboronic acid structure.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it acts as an effective inhibitor against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Enterococcus faecalis4

The compound's mechanism of action appears to involve the inhibition of β-lactamases, which are enzymes that confer antibiotic resistance by breaking down β-lactam antibiotics. Its potency is comparable to other known β-lactamase inhibitors, such as vaborbactam .

Anticancer Activity

Research has also indicated the potential of this compound in cancer therapy. The compound has shown activity against various cancer cell lines, with studies reporting IC50 values in the low micromolar range.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5
A549 (Lung Cancer)10
HeLa (Cervical Cancer)8

The compound's anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in tumor growth .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Study on Antimicrobial Resistance : A recent study demonstrated that this compound significantly reduced the MIC values of conventional antibiotics against resistant strains of E. coli, highlighting its potential as an adjuvant therapy in treating infections caused by resistant bacteria .
  • Cancer Cell Line Study : In vitro studies on breast cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to estimate boron electrophilicity and transition-state energies. Compare with experimental kinetic data to validate models. Use software like Gaussian or ORCA for simulations .

Q. What role do steric effects play in its application as a linker in supramolecular chemistry?

  • Methodology : Steric hindrance from chloro groups may limit accessibility to boron centers. Conduct titration experiments (e.g., fluorescence quenching with diols) to assess binding constants. Compare with less-hindered analogs (e.g., 4-fluorophenylboronic acid ).

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